Isotellurocyanic acid

Descripción

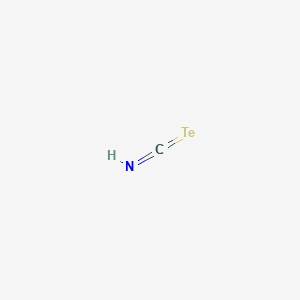

Isotellurocyanic acid (HTeCN) is a tellurium-containing analog of cyanic acid (HOCN) and thiocyanic acid (HSCN). Structurally, it belongs to the family of chalcogen-based cyanic acids, where the oxygen atom in cyanic acid is replaced by tellurium. The general formula for these compounds is HXC≡N, where X represents a chalcogen (O, S, Se, Te). This compound is characterized by a linear arrangement of atoms, with the tellurium atom bonded to the cyano group (C≡N) and a hydrogen atom .

Due to the larger atomic radius and lower electronegativity of tellurium compared to oxygen or sulfur, this compound exhibits distinct chemical properties, including reduced stability and unique reactivity patterns. Its synthesis typically involves the reaction of tellurium with hydrogen cyanide or via metathesis of tellurium salts with cyanides, though detailed synthetic protocols remain scarce in published literature .

Propiedades

Fórmula molecular |

CHNTe |

|---|---|

Peso molecular |

154.6 g/mol |

InChI |

InChI=1S/CHNTe/c2-1-3/h2H |

Clave InChI |

HTNSSPRNWCKXFQ-UHFFFAOYSA-N |

SMILES canónico |

C(=N)=[Te] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following section compares isotellurocyanic acid with its closest analogs: cyanic acid (HOCN) and thiocyanic acid (HSCN) . A third compound, isocyanic acid (HNCO) , is included to highlight structural isomerism differences.

Table 1: Key Properties of Chalcogen-Based Cyanic Acids

| Property | Cyanic Acid (HOCN) | Thiocyanic Acid (HSCN) | This compound (HTeCN) | Isocyanic Acid (HNCO) |

|---|---|---|---|---|

| Molecular Weight | 43.03 g/mol | 59.09 g/mol | 177.63 g/mol | 43.03 g/mol |

| Bond Length (X–C) | 1.16 Å (O–C) | 1.60 Å (S–C) | 1.98 Å (Te–C) | 1.21 Å (N–C) |

| pKa | ~3.7 | ~1.1 | ~0.5 (estimated) | ~3.7 |

| Stability | Moderate | High | Low | Moderate |

| Applications | Pharmaceuticals, polymers | Catalysis, metallurgy | Research applications (limited) | Pesticides, polymers |

Structural and Electronic Differences

- Cyanic Acid (HOCN): Features an oxygen atom bonded to the cyano group. The shorter O–C bond (1.16 Å) contributes to higher electronegativity and moderate acidity (pKa ~3.7). It is used in synthesizing cyanate esters for high-performance polymers .

- Thiocyanic Acid (HSCN) : Replaces oxygen with sulfur, resulting in a longer S–C bond (1.60 Å) and stronger acidity (pKa ~1.1). Its thiocyanate ion (SCN⁻) is a versatile ligand in coordination chemistry and metallurgy .

- This compound (HTeCN): The Te–C bond (1.98 Å) is significantly longer and weaker, leading to lower thermal stability.

- Isocyanic Acid (HNCO) : A structural isomer of cyanic acid with the formula HNCO. Despite identical molecular weight, its distinct N–C–O arrangement results in different reactivity, such as forming polyurethanes and agrochemicals .

Reactivity and Stability

- Acidity Trends : Acidity increases with heavier chalcogens due to larger atomic size and reduced bond strength (HTeCN > HSCN > HOCN). This trend aligns with the decreasing electronegativity of the chalcogen (O > S > Te) .

- Thermal Decomposition : this compound decomposes readily at room temperature, releasing toxic tellurium vapors, whereas thiocyanic acid remains stable up to 100°C. Cyanic acid decomposes to cyanuric acid under heat .

Q & A

Q. What experimental frameworks validate theoretical predictions of this compound’s non-covalent interactions?

- Methodological Answer : Use crystallographic data to identify intermolecular contacts (e.g., Te···N interactions). Validate via Hirshfeld surface analysis and benchmark against symmetry-adapted perturbation theory (SAPT) calculations. Correlate with thermodynamic measurements (e.g., enthalpies of sublimation) .

Tables for Quick Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.